molecular formula C18H17BrClN3O2S B2530619 5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1215805-89-2

5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2530619
CAS No.: 1215805-89-2
M. Wt: 454.77
InChI Key: KRAXANLBQMHMJN-UHFFFAOYSA-N
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Description

5-bromo-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H17BrClN3O2S and its molecular weight is 454.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • One-step Synthesis of 5-acylisothiazoles from Furans : A study outlined a method to convert substituted furans into 5-acylisothiazoles using a combination of ethyl carbamate, thionyl chloride, and pyridine. This process is significant for its regiospecificity and efficiency, applicable under vigorous conditions even for fully substituted 3-bromofurans, demonstrating the method's versatility in synthesizing complex molecules, potentially including compounds similar to the one of interest (Guillard et al., 2001).

  • Bromination of Isoquinoline and Derivatives : Bromination techniques of isoquinoline and its derivatives were explored, indicating regioselective monobromination could be achieved under specific conditions. This research provides insight into the chemical manipulation of isoquinoline structures, relevant to the synthesis of complex isoquinoline-based compounds like the subject chemical (Brown & Gouliaev, 2004).

Biological Applications and Potential Therapeutic Uses

  • Synthesis and Evaluation of Antipsychotic Agents : Research into heterocyclic analogues of antipsychotic agents has led to the development of compounds with potential antipsychotic activity. These studies contribute to understanding the biological activity of complex isoquinoline derivatives, potentially informing the therapeutic applications of the compound (Norman et al., 1996).

  • Antitumor Activity of Quinazolin-4-one Derivatives : The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, sheds light on the strategies to enhance the bioavailability of quinazolin-based compounds. This work underscores the importance of structural modifications for the development of potent antitumor agents, which could be relevant for the studied compound given its structural features (Bavetsias et al., 2002).

Properties

IUPAC Name

5-bromo-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S.ClH/c19-16-6-5-15(24-16)17(23)21-18-20-14(11-25-18)10-22-8-7-12-3-1-2-4-13(12)9-22;/h1-6,11H,7-10H2,(H,20,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAXANLBQMHMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=C(O4)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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